Methyl 2-methyloxazole-4-carboxylate

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemistry and Biology

Oxazole derivatives are crucial in medicinal chemistry due to their ability to interact with various enzymes and receptors through a range of non-covalent bonds, leading to diverse biological functions. semanticscholar.orgtandfonline.com The oxazole ring is considered a "privileged" structure, frequently found in natural products and synthetic molecules with significant pharmacological properties. nih.gov The structural properties of oxazoles, including their ability to participate in hydrogen bonding, dipole-dipole interactions, and pi-pi stacking, make them effective bioisosteres for other functional groups, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.comijpsonline.com

The applications of oxazole derivatives are extensive, spanning various therapeutic areas. tandfonline.com A vast number of oxazole-containing compounds have been developed for treating diseases, highlighting their value as medicinal agents. semanticscholar.orgtandfonline.com Their utility is not confined to medicine; oxazoles also have potential applications in agricultural science, biotechnology, and material sciences. tandfonline.comijpsonline.com The ongoing research into oxazole chemistry is focused on designing and synthesizing novel derivatives with enhanced biological activity and reduced toxicity. semanticscholar.org

Table 1: Examples of Clinically Used Oxazole-Derived Medicinal Agents

| Compound | Therapeutic Application |

| Linezolid | Antibacterial |

| Furazolidone | Antibacterial |

| Toloxatone | Antidepressant |

| Oxaprozin | Non-steroidal anti-inflammatory drug (NSAID) |

| Ditazole | Platelet aggregation inhibitor |

| Aleglitazar | Antidiabetic |

| Source: Data compiled from scientific reviews. tandfonline.com |

Overview of Methyl 2-methyloxazole-4-carboxylate as a Specific Oxazole Scaffold

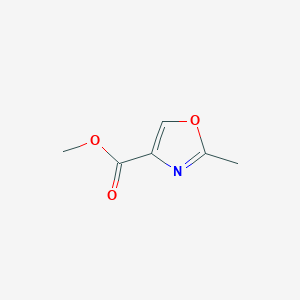

This compound is a specific derivative of the oxazole family, characterized by a methyl group at the 2-position and a methyl carboxylate group at the 4-position of the oxazole ring. This compound serves as a key building block in organic synthesis, providing a versatile platform for constructing more complex molecules. guidechem.com Its functional groups—the ester and the substituted oxazole ring—offer multiple sites for chemical modification, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.com For instance, it has been used in the stereoselective synthesis of hydroxy alkenes, which are precursors to complex natural products like phorboxazole A. researchgate.net

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 85806-67-3 alchempharmtech.com |

| Molecular Formula | C₆H₇NO₃ scbt.com |

| Molecular Weight | 141.12 g/mol scbt.com |

| Physical Form | Powder |

| Melting Point | 56-60 °C |

| SMILES String | COC(=O)c1coc(C)n1 |

| InChI Key | NBBUIANVONUUEM-UHFFFAOYSA-N |

| Source: Data compiled from chemical supplier and database information. scbt.com |

Historical Context and Evolution of Research on Oxazole-4-carboxylates

The history of oxazole chemistry dates back to the 19th century. researchgate.net A comprehensive review published in 1986 covers the foundational synthesis and reaction chemistry of oxazoles through 1983. e-bookshelf.de The development of synthetic methods for oxazoles has been a continuous area of research, leading to a variety of strategies to construct this heterocyclic ring.

Classic synthetic routes include:

Robinson-Gabriel Synthesis: This method involves the dehydration of 2-acylaminoketones and is a traditional approach to forming the oxazole ring. wikipedia.org

van Leusen Oxazole Synthesis: Developed in 1972, this reaction uses tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles under mild, basic conditions. ijpsonline.comnih.gov

Bredereck Reaction: This synthesis produces 2,4-disubstituted oxazoles by reacting α-haloketones with amides, offering an efficient and economical process. ijpsonline.com

Research into oxazole-4-carboxylates, specifically, has benefited from these foundational methods and subsequent innovations. Modern synthetic chemistry has introduced milder and more efficient protocols. For example, several 2,5-disubstituted oxazole-4-carboxylates have been prepared in high yields from N-acyl-β-halodehydroaminobutyric acid methyl esters using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile. researchgate.net More recent advancements focus on the direct synthesis of oxazoles from readily available starting materials like carboxylic acids, avoiding the need for pre-activated derivatives and often employing metal catalysts or novel reagents. nih.govijpsonline.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and related oxazoles is vibrant, driven by their potential in drug discovery and materials science. researchgate.net This specific compound is primarily utilized as a synthetic intermediate for creating more elaborate molecular architectures. guidechem.comvulcanchem.com

Detailed Research Findings:

Synthesis of Bioactive Molecules: Research has demonstrated the utility of 2-methyloxazole-4-carboxaldehyde, a closely related derivative, in the synthesis of the C13-C26 lower subunit of rhizoxin, a potent antitumor macrolide. researchgate.net The aldehyde is stereoselectively converted into a hydroxy alkene, which then undergoes palladium(II)-mediated cyclization to form a key tetrahydropyran (B127337) ring system, a core feature of complex natural products like phorboxazole A. researchgate.net

Fluorescent Probes: Oxazole-4-carboxylate derivatives have been investigated for their photophysical properties. Studies have shown that some of these compounds exhibit reasonably high fluorescence quantum yields with moderate sensitivity to solvent polarity, making them suitable candidates for use as fluorescent probes in biological systems. researchgate.net These fluorescent oxazoles have been successfully incorporated into model peptides, maintaining their fluorescence levels when linked to a peptide chain. researchgate.net

Future Directions: The future of oxazole chemistry, including derivatives like this compound, lies in the continued development of novel synthetic methodologies and the exploration of new applications. There is a growing emphasis on "green" chemistry approaches to synthesis, utilizing more environmentally benign catalysts and reaction conditions. ijpsonline.com The versatility of the oxazole scaffold ensures its continued relevance in the rational design of new therapeutic agents with improved efficacy and selectivity. semanticscholar.org As synthetic methods become more sophisticated, allowing for precise control over substitution patterns, the creation of increasingly complex and functionally diverse oxazole-based molecules for applications in medicine, electronics, and material science is anticipated. researchgate.nete-bookshelf.de

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBUIANVONUUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445935 | |

| Record name | methyl 2-methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85806-67-3 | |

| Record name | methyl 2-methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Methyloxazole 4 Carboxylate

Classical Approaches to Oxazole-4-carboxylate Ring Formation

Traditional methods for constructing the oxazole-4-carboxylate core have historically relied on fundamental organic reactions such as cyclodehydration and condensation. These methods often involve the sequential assembly of the heterocyclic ring from acyclic precursors.

Cyclodehydration Reactions

Cyclodehydration represents a cornerstone in oxazole (B20620) synthesis. This approach typically involves the formation of a key intermediate that, upon removal of a water molecule, cyclizes to form the aromatic oxazole ring. A common strategy involves the reaction of an α-haloketone with a primary amide. For the synthesis of oxazole-4-carboxylates, this would involve a precursor such as a β-halo-α-ketoester reacting with an amide.

Another prominent example is the Robinson-Gabriel synthesis, which involves the cyclization-dehydration of 2-acylamino-ketones. The reaction is typically promoted by strong acids like sulfuric acid or phosphorus pentoxide. The precursor, a methyl 2-(acetylamino)-3-oxobutanoate, could theoretically yield the target molecule through this pathway. Furthermore, silver-catalyzed cyclo-dehydration of intermediates derived from reactions of α-oxocarboxylates and isocyanides has been explored for constructing oxazole rings. informahealthcare.comresearchgate.net

Condensation Reactions of Precursors

Condensation reactions provide a direct route to the oxazole ring by joining two or more components in a single step or a one-pot sequence. The Van Leusen oxazole synthesis, for instance, utilizes tosylmethyl isocyanide (TosMIC) which reacts with an aldehyde in the presence of a base. organic-chemistry.org To form a 4-carboxylate, an α-ketoester could be used in place of a simple aldehyde.

Similarly, the condensation of α-halogen carbonyl compounds with thioamides of oxazole-carboxylic acids has been used to synthesize related thiazolyl-oxazole structures, indicating the utility of condensation strategies in building complex heterocyclic systems based on an oxazole core. researchgate.net Direct condensation of carboxylic acids with 2-aminothiophenol (B119425) under microwave irradiation is a known method for benzothiazole (B30560) synthesis, and analogous principles can be applied to oxazole formation from corresponding oxygen-containing precursors. stenutz.eutku.edu.tw

Ring-Closure Strategies and Their Limitations

Various ring-closure (cyclization) strategies have been developed, each with its own scope and limitations. One such strategy involves the reaction of α-metalated isocyanides with acylating reagents like acid chlorides or esters. researchgate.net The initially formed β-keto-isocyanide intermediate undergoes in situ cyclization to yield the oxazole ring. researchgate.net While effective, this method can be limited by the availability and stability of the isocyanide and acylating precursors.

Another approach is the oxidative cyclization of N-styrylbenzamides, promoted by iodine(III) reagents, to form 2,5-disubstituted oxazoles. researchgate.net Adapting this to a 2,4-disubstituted pattern with a C4-ester would require a specifically substituted enamide precursor. A significant limitation of many classical ring-closure methods is the potential for side reactions, such as the formation of isomeric impurities (e.g., 3-methyisoxazole-4-carboxylate instead of the 5-methyl isomer in related isoxazole (B147169) syntheses). google.com Furthermore, harsh reaction conditions, such as the use of strong acids or high temperatures, can limit the functional group tolerance of these reactions, making them less suitable for complex or sensitive substrates. informahealthcare.com

Advanced Synthetic Strategies for Methyl 2-methyloxazole-4-carboxylate

Modern synthetic methods offer greater precision and efficiency, often employing organometallic reagents and transition-metal catalysis to achieve high regioselectivity and functional group tolerance.

Regioselective Lithiation and Subsequent Functionalization

Direct functionalization of a pre-formed oxazole ring via metallation is a powerful modern strategy. Oxazoles can be deprotonated at specific positions using strong bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA). The resulting lithiated intermediate can then react with various electrophiles to introduce substituents with high regioselectivity.

For a molecule like this compound, deprotonation could potentially occur at the C5 position or on the C2-methyl group. Research on related methyl-substituted oxazole carboxylic acids has shown that deprotonation using BuLi or LDA occurs regiospecifically at the 2-methyl site, creating a dianion that can be condensed with a range of electrophiles. rsc.org However, the C2 position of the oxazole ring is also susceptible to lithiation, though this can lead to ring-opening if the resulting 2-lithiooxazole is not stabilized. acs.org To circumvent this instability, oxazole-borane complexes can be used, which allows for metalation at C2 without electrocyclic ring opening. acs.org Alternatively, using TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium or zinc (TMPMgCl·LiCl or TMPZnCl·LiCl) allows for successive, regioselective metalations and subsequent reactions with electrophiles to create highly functionalized oxazoles. nih.gov

| Oxazole Substrate | Reagent | Site of Metallation | Subsequent Reaction | Reference |

|---|---|---|---|---|

| 2,4-Dimethyloxazole-5-carboxylic acid | BuLi or LDA | 2-Methyl group | Condensation with electrophiles | rsc.org |

| Generic Oxazole | TMPMgCl·LiCl | C2 or C5 (successive) | Reaction with aryl halides, acid chlorides | nih.gov |

| Generic Oxazole | n-BuLi (uncomplexed) | C2 | Potential ring fragmentation | acs.org |

| Oxazole-Borane Complex | n-BuLi | C2 | Stable, reacts with electrophiles | acs.org |

Palladium-Catalyzed Coupling Reactions in Oxazole Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for C-C and C-heteroatom bond formation in heterocyclic synthesis. These methods can be used to construct the oxazole ring itself or to functionalize it post-synthesis. For instance, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst provides a route to 2,5-disubstituted oxazoles. organic-chemistry.org

More relevant to the functionalization of the oxazole core are direct arylation reactions. Palladium catalysts, in conjunction with specific phosphine (B1218219) ligands, can achieve direct C-H arylation of oxazoles at either the C2 or C5 positions with high regioselectivity, using a wide range of aryl halides and triflates. organic-chemistry.org This allows for the late-stage introduction of complex substituents. While often targeting the C5 and C2 positions, catalyst and ligand design can influence the site of functionalization. Palladium-catalyzed carbonylation reactions are also a powerful tool, allowing for the incorporation of carbon monoxide to form carbonyl-containing compounds, which could be adapted to synthesize the C4-carboxylate group. rsc.org

| Reaction Type | Starting Materials | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Cross-Coupling | N-propargylamides, Aryl iodides | Pd₂(dba)₃, tri(2-furyl)phosphine | 2,5-Disubstituted oxazoles | organic-chemistry.org |

| Direct C-H Arylation | Oxazole, Aryl halides | Palladium with task-specific phosphine ligands | C2- or C5-arylated oxazoles | organic-chemistry.org |

| Intramolecular C-H Arylation | Amide-linked heterocycles | Palladium catalyst | Fused tricyclic oxazoles | researchgate.net |

| Carbonylative Synthesis | 1,2-Dibromoarenes, Amines, CO | Palladium catalyst | Carbonyl-containing heterocycles | rsc.org |

Oxidative Cyclization and Annulation Methods

Oxidative cyclization represents a significant strategy for the formation of the oxazole ring, typically involving the construction of the heterocyclic system through a final oxidation step. For structures related to this compound, this often involves the cyclodehydration of an N-acyl-α-amino ketone or a related precursor. While direct oxidative cyclization to the target molecule is part of broader synthetic strategies, specific methods often involve precursors that already contain the necessary oxidation state.

Annulation of enamides, for instance, can yield 2,5- and 2,4,5-substituted oxazoles. researchgate.net Copper-catalyzed tandem oxidative cyclization has also been shown to be a highly efficient method for generating polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org These methods underscore the utility of oxidation in the final ring-forming step.

A common theme in these syntheses is the formation of an oxazoline (B21484) intermediate followed by oxidation to the aromatic oxazole. In biosynthesis, for example, oxazole rings in natural products are formed from serine or threonine residues. wikipedia.org The process involves an initial enzymatic cyclization to form an oxazoline, which is then enzymatically oxidized to the oxazole. wikipedia.orgacs.orgnih.gov This biological pathway highlights a two-step, cyclization-oxidation strategy that is conceptually mirrored in many chemical syntheses.

Isomerization-Based Synthetic Routes (e.g., Isoxazole-Azirine-Oxazole Isomerization)

A notable and specific method for synthesizing methyl oxazole-4-carboxylates involves a domino isomerization of isoxazole precursors. Research has demonstrated that 4-formyl-5-methoxyisoxazoles can be converted into methyl oxazole-4-carboxylates through an iron(II)-catalyzed process.

This transformation proceeds through a key intermediate, a 2-acyl-2-(methoxycarbonyl)-2H-azirine. The reaction pathway is highly dependent on the conditions and the substituents on the starting isoxazole. Under milder conditions (e.g., MeCN, 50 °C), the transient 2H-azirine intermediate can be prepared. When this azirine is subjected to noncatalytic thermolysis (e.g., in o-dichlorobenzene at 170 °C), it quantitatively isomerizes into the corresponding oxazole. The mechanism is believed to involve the cleavage of the azirine C-C bond to form a stabilized nitrile ylide, which then undergoes a 1,5-cyclization to yield the oxazole ring.

The choice of catalyst and temperature is critical in directing the outcome of the isomerization. While catalytic conditions at higher temperatures (e.g., Fe(II) in dioxane, 105 °C) can lead back to an isoxazole product, the catalyst-free thermal rearrangement of the isolated azirine intermediate provides a clean route to the oxazole-4-carboxylate.

Table 1: Conditions for Isoxazole-Azirine-Oxazole Isomerization

| Starting Material | Intermediate | Product | Conditions for Oxazole Formation | Catalyst |

|---|

Enzymatic and Biocatalytic Approaches

Enzymatic and biocatalytic approaches provide a green and highly selective alternative for the synthesis of heterocyclic compounds. In nature, the biosynthesis of oxazole moieties found in many biologically active peptides serves as a blueprint for potential biocatalytic strategies. tandfonline.commdpi.com This natural pathway involves two key enzymatic steps:

Cyclodehydration : An ATP-dependent cyclodehydratase enzyme catalyzes the cyclization of a serine or threonine residue within a peptide chain to form an oxazoline ring. nih.gov

Dehydrogenation : A flavin mononucleotide (FMN)-dependent dehydrogenase then oxidizes the oxazoline ring to the corresponding aromatic oxazole. acs.orgnih.gov

This two-step enzymatic cascade is responsible for installing oxazole heterocycles in a class of natural products known as Thiazole (B1198619)/Oxazole-Modified Microcins (TOMMs). nih.gov While this process typically occurs on large peptide substrates, the enzymes involved represent potential tools for the in vitro synthesis of smaller oxazole-containing molecules. The application of isolated cyclodehydratases and dehydrogenases, or whole-cell systems expressing these enzymes, could be envisioned for the synthesis of this compound from suitable serine-derived precursors. However, specific reports detailing the use of such biocatalytic methods for the production of this particular small molecule are limited, representing an area for future research.

Large-Scale Preparation and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces several challenges related to safety, cost, efficiency, and environmental impact.

Scaling up the synthesis of oxazole derivatives presents several common challenges. A key consideration is the management of reaction exotherms, particularly in cyclization and oxidation steps, which may require specialized heat-exchange reactors. The physical characteristics of intermediates and the final product, such as solubility and stability, can also pose significant hurdles. For instance, in the large-scale preparation of the related 2-methyloxazole-4-carboxaldehyde, the physical properties of the molecule were noted as a significant challenge. researchgate.net

Furthermore, the use of hazardous or expensive reagents, common in laboratory-scale heterocycle synthesis, must be reconsidered for industrial production. For example, methods employing stoichiometric amounts of heavy metals or strong, corrosive acids may be economically and environmentally unviable on a large scale. The purification of the final product to meet pharmaceutical or other high-purity standards often requires robust and scalable methods like crystallization or distillation, which must be developed and optimized.

Process optimization is crucial for ensuring the economic viability of large-scale synthesis. Key parameters for optimization include reaction temperature, pressure, solvent selection, catalyst loading, and reaction time. For syntheses involving catalysts, such as the iron(II)-catalyzed isomerization route, optimizing catalyst concentration is critical to balance reaction rate with cost and potential contamination of the product.

The choice of solvent is also paramount; an ideal solvent should not only facilitate the reaction but also be easily recoverable, non-toxic, and allow for straightforward product isolation. In some modern approaches, the use of "green" solvents or even solvent-free conditions is explored to enhance the sustainability of the process. ijpsonline.com Continuous flow chemistry offers a promising alternative to traditional batch processing for scaling up oxazole synthesis. researchgate.net Flow reactors can provide superior control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and often lead to higher yields and purity.

Synthesis of Key Precursors and Intermediates for this compound

The availability of key precursors is fundamental to the successful synthesis of the target molecule. Depending on the chosen synthetic route, different intermediates are required.

For classical synthetic approaches, such as a modified Robinson-Gabriel synthesis, a key precursor is Methyl 2-acetamido-3-oxobutanoate . This compound can be synthesized from readily available starting materials. A common route begins with Methyl acetoacetate. This β-ketoester can be α-aminated or nitrosated at the second carbon position. Subsequent reduction and acylation with acetic anhydride (B1165640) would yield the desired N-acetylated α-amino β-ketoester.

For the isomerization-based route discussed in section 2.2.4, the essential precursor is a 4-formyl-5-methoxyisoxazole . The synthesis of this class of compounds often begins with the construction of the isoxazole ring itself. This can be achieved through various cycloaddition reactions or by condensation methods.

Table 2: Key Precursors and Their Synthetic Origin

| Precursor | Synthetic Route | Common Starting Materials |

|---|---|---|

| Methyl 2-acetamido-3-oxobutanoate | α-Functionalization of a β-ketoester | Methyl acetoacetate, Aminating/Nitrosating agents, Acetic anhydride |

Methyl 2-methyloxazole-4-carboxaldehyde

Methyl 2-methyloxazole-4-carboxaldehyde serves as a crucial precursor in various synthetic routes. A notable large-scale preparation of this aldehyde has been developed, which is pivotal for its application in multi-step syntheses.

One effective method involves the reduction of an N-methoxy-N-methyl amide derivative. This approach is advantageous for large-scale production due to its efficiency and the manageable physical characteristics of the intermediates. The key reaction is the reduction of N-methoxy-N-methyl-2-methyloxazole-4-carboxamide using a reducing agent such as lithium aluminium hydride, followed by a careful workup and isolation by crystallization. researchgate.netorganic-chemistry.orgwikipedia.org

An alternative, though less scalable, route to the aldehyde is through the oxidation of the corresponding alcohol, 2-methyloxazole-4-methanol. researchgate.net The Swern oxidation is one such method that has been employed for this transformation. However, this method is often less favored for larger scale synthesis due to the requirement for cryogenic conditions and the production of malodorous byproducts. researchgate.net

The aldehyde is a versatile intermediate that can be further elaborated. For instance, it has been used in stereoselective syntheses where it undergoes reactions such as Wittig coupling to link it to other complex fragments. organic-chemistry.org

| Starting Material | Key Reagent | Product | Scale | Reference |

|---|---|---|---|---|

| N-methoxy-N-methyl-2-methyloxazole-4-carboxamide | Lithium aluminium hydride | 2-Methyloxazole-4-carboxaldehyde | Multi-kilogram | researchgate.netorganic-chemistry.orgwikipedia.org |

| 2-Methyloxazole-4-methanol | Swern Oxidation Reagents | 2-Methyloxazole-4-carboxaldehyde | Laboratory scale | researchgate.net |

2-Methyloxazole-4-carboxylic Acid

2-Methyloxazole-4-carboxylic acid is a direct and fundamental precursor to its methyl ester derivative. The synthesis of this carboxylic acid can be accomplished through methods such as the hydrolysis of a corresponding ester. libretexts.org For example, the hydrolysis of an ethyl or methyl ester of 2-methyloxazole-4-carboxylic acid under acidic or basic conditions yields the carboxylic acid. stenutz.eu

Once obtained, the carboxylic acid can be converted to this compound via Fischer esterification. This classic reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. wikipedia.org The reaction is an equilibrium process, and typically, a large excess of methanol is used to drive the reaction towards the formation of the ester. wikipedia.org

This carboxylic acid is also a versatile reactant for other chemical transformations. It can be used in palladium-catalyzed decarboxylative C-H cross-coupling reactions and in the solid-phase preparation of more complex molecules. nih.gov

| Reactant | Reagent/Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Methyloxazole-4-carboxylic acid | Methanol, H₂SO₄ (catalyst) | Fischer Esterification | This compound | wikipedia.org |

| Methyl/Ethyl 2-methyloxazole-4-carboxylate | H⁺ or OH⁻ | Hydrolysis | 2-Methyloxazole-4-carboxylic acid | stenutz.eu |

2-Methyloxazole-4-carbohydrazide

2-Methyloxazole-4-carbohydrazide is an important derivative of this compound and serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. vulcanchem.com Its utility stems from the reactive hydrazide functional group.

The synthesis of 2-Methyloxazole-4-carbohydrazide is typically achieved by the reaction of this compound with hydrazine (B178648) hydrate. wikipedia.orgmdpi.com This nucleophilic acyl substitution reaction involves the attack of the hydrazine on the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the carbohydrazide. This transformation is a common and efficient method for the preparation of hydrazides from esters. wikipedia.org

The resulting 2-Methyloxazole-4-carbohydrazide is a stable compound that can be used in the development of novel drug candidates, including anti-cancer and anti-inflammatory agents, due to its potential biological activities. vulcanchem.com

| Starting Material | Reagent | Product | Significance | Reference |

|---|---|---|---|---|

| This compound | Hydrazine hydrate | 2-Methyloxazole-4-carbohydrazide | Intermediate for pharmaceuticals and agrochemicals | vulcanchem.comwikipedia.orgmdpi.com |

Halogenated Oxazole Intermediates

Halogenated oxazoles are versatile intermediates that provide a handle for further functionalization, often through cross-coupling reactions. The synthesis of this compound can be achieved using such intermediates.

A key halogenated intermediate is 2-methyloxazole-4-carbonyl chloride. This acyl chloride can be prepared by treating 2-methyloxazole-4-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). google.com The resulting acyl chloride is highly reactive and can be readily converted to the methyl ester by reaction with methanol.

Another approach involves the use of halogenated oxazole rings as scaffolds. For instance, 2-(halomethyl)oxazoles can be synthesized and subsequently used in substitution reactions to introduce a variety of functional groups. nih.gov While not a direct route to the title compound, this highlights the utility of halogenated oxazoles in building molecular complexity.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can be employed with halogenated oxazoles. organic-chemistry.orgwikipedia.orglibretexts.orgorgsyn.org For example, a bromo-substituted oxazole could potentially be coupled with a suitable organoboron or organotin reagent to construct more complex molecules, though for the direct synthesis of this compound, the acyl chloride route is more direct.

| Halogenated Intermediate | Precursor | Reagent for Halogenation | Subsequent Reaction | Product | Reference |

|---|---|---|---|---|---|

| 2-Methyloxazole-4-carbonyl chloride | 2-Methyloxazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | Reaction with methanol | This compound | google.com |

| 2-(Halomethyl)oxazoles | Varies | Varies | Nucleophilic substitution | Substituted oxazoles | nih.gov |

Reactivity and Chemical Transformations of Methyl 2 Methyloxazole 4 Carboxylate

Reactions Involving the Oxazole (B20620) Ring System

The oxazole core is an electron-rich five-membered aromatic heterocycle, which influences its susceptibility to various chemical reactions.

The oxazole ring is capable of undergoing electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the substitution pattern on the ring. Research on the closely related 2-methyloxazole-4-carboxylic acid shows that metallation with strong bases like butyllithium (B86547) occurs specifically at the C5 position, not at the methyl group. This indicates that the C5 position is the most acidic and nucleophilic site on the ring, making it the most likely position for electrophilic attack.

While specific examples for Methyl 2-methyloxazole-4-carboxylate are not extensively detailed, the behavior of its parent carboxylic acid provides strong evidence for the regiochemical outcome of electrophilic substitution reactions. The function of a catalyst is often required to generate a strong electrophile that can react with the aromatic ring. libretexts.orglibretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent Example | Electrophile | Predicted Major Product (Substitution at C5) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Methyl 5-nitro-2-methyloxazole-4-carboxylate |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | Methyl 5-bromo-2-methyloxazole-4-carboxylate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Methyl-4-(methoxycarbonyl)oxazole-5-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | Methyl 5-acetyl-2-methyloxazole-4-carboxylate |

The oxazole ring is a stable aromatic system and is generally resistant to nucleophilic attack and ring-opening reactions under standard conditions. Such transformations typically require highly activated substrates or harsh reaction conditions, which are not commonly reported for simple substituted oxazoles like this compound. While nucleophilic ring-opening is a well-known reaction for strained three-membered rings like epoxides, the aromatic stability of the oxazole core prevents similar reactivity. nih.govyoutube.com

The oxazole ring can be susceptible to oxidative transformations, although the specific conditions and products depend on the oxidizing agent used. Strong oxidation can lead to the cleavage of the heterocyclic ring. In other heterocyclic systems, oxidation can lead to significant structural transformations. For instance, the oxidation of a related methylsulfanyl-substituted pyrimidine (B1678525) derivative resulted in complex transformations of the heterocyclic ring itself. researchgate.net For this compound, oxidative conditions could potentially lead to degradation of the oxazole core, though specific studies on this compound are limited.

Reactions of the Carboxylate Moiety

The methyl ester group at the C4 position is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.

The methyl ester group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis : This is the reverse of esterification. The reaction involves heating the ester with a large excess of water in the presence of a strong acid catalyst. The reaction is reversible and may not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : Using a base, such as sodium hydroxide, results in an irreversible reaction that goes to completion, yielding an alcohol and a carboxylate salt. libretexts.org

Transesterification is the process of exchanging the alkoxy group of an ester with another. masterorganicchemistry.com For this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst will replace the methyl group with an ethyl group, forming ethyl 2-methyloxazole-4-carboxylate and methanol (B129727). masterorganicchemistry.comorganic-chemistry.org Using the new alcohol as the solvent can help drive the equilibrium toward the desired product. masterorganicchemistry.com

Table 2: Reactions of the Ester Group

| Reaction | Reagents | Product(s) |

| Acidic Hydrolysis | H₂O, H⁺ (catalyst), heat | 2-Methyloxazole-4-carboxylic acid + Methanol |

| Basic Hydrolysis (Saponification) | NaOH, H₂O, heat | Sodium 2-methyloxazole-4-carboxylate + Methanol |

| Transesterification | Ethanol (C₂H₅OH), H⁺ or C₂H₅O⁻ (catalyst) | Ethyl 2-methyloxazole-4-carboxylate + Methanol |

The ester can be converted into a carboxamide, a functional group present in more than 25% of known drugs due to its stability and hydrogen-bonding properties. derpharmachemica.com This transformation can be achieved through several methods:

Direct Aminolysis : Reaction of the ester with an amine. This process can be slow and may require elevated temperatures or catalysts to proceed efficiently. mdpi.com

Two-Step Amidation : A more common and efficient laboratory method involves first hydrolyzing the ester to the carboxylic acid (2-methyloxazole-4-carboxylic acid). The resulting acid is then coupled with an amine using a peptide coupling agent, such as HBTU, in the presence of a non-nucleophilic base. nih.gov This method allows for the formation of primary, secondary, or tertiary amides in good to excellent yields under mild conditions. nih.gov

Table 3: Synthesis of Carboxamide Derivatives

| Amine Reactant | Coupling Method | Product |

| Ammonia (NH₃) | Two-step (hydrolysis then coupling) | 2-Methyloxazole-4-carboxamide (Primary Amide) |

| Methylamine (CH₃NH₂) | Two-step (hydrolysis then coupling) | N-methyl-2-methyloxazole-4-carboxamide (Secondary Amide) |

| Dimethylamine ((CH₃)₂NH) | Two-step (hydrolysis then coupling) | N,N-dimethyl-2-methyloxazole-4-carboxamide (Tertiary Amide) |

Decarboxylation Reactions

Direct decarboxylation of this compound is not a standard transformation, as esters are not readily decarboxylated. The reaction typically proceeds via the corresponding carboxylic acid. Therefore, the first step is the hydrolysis of the methyl ester to 2-methyloxazole-4-carboxylic acid. This hydrolysis can be achieved under basic conditions, for example, by refluxing with sodium hydroxide.

Once the carboxylic acid is formed, it can undergo decarboxylation, particularly under thermal conditions or through metal-catalyzed processes. A significant application of this reactivity is in palladium-catalyzed decarboxylative C-H cross-coupling reactions. In these reactions, the carboxylic acid functionality is removed as carbon dioxide while forming a new carbon-carbon bond. This method represents a powerful tool for the arylation of the oxazole ring at the C-4 position.

| Step | Reaction Type | Typical Reagents/Conditions | Product | Notes |

| 1 | Hydrolysis | NaOH (aq), Reflux | 2-methyloxazole-4-carboxylic acid | Converts the ester to the acid required for decarboxylation. |

| 2 | Decarboxylative Coupling | Pd Catalyst, Aryl Halide, Heat | 4-Aryl-2-methyloxazole | The carboxylic acid group is replaced by an aryl group. sigmaaldrich.com |

Reactions at the Methyl Group (C-2 Position)

The oxazole ring influences the reactivity of its substituents. The hydrogen atoms on the oxazole ring are known to have an order of acidity of C2 > C5 > C4. tandfonline.com This electronic effect extends to the substituents, making the protons of the methyl group at the C-2 position acidic enough to be removed by strong bases. This deprotonation generates a nucleophilic carbanion, which is the key intermediate for various subsequent transformations.

Deprotonation and Alkylation

The acidity of the C-2 methyl protons allows for regioselective deprotonation using strong, non-nucleophilic bases. Research on analogous structures, such as 2,4-dimethyloxazole-5-carboxylic acid, has demonstrated that bases like butyllithium (BuLi) or lithium diisopropylamide (LDA) selectively remove a proton from the C-2 methyl group. rsc.org This generates a lithiated species that is a potent nucleophile.

This nucleophilic intermediate can then react with a variety of electrophiles, most commonly alkyl halides, in an alkylation reaction. This two-step sequence allows for the extension of the carbon chain at the C-2 position, providing a straightforward route to more complex 2-substituted oxazole derivatives. The reaction is highly regioselective, with no deprotonation observed at the C-4 position of the ring itself. rsc.org

| Base | Electrophile (E+) | Resulting C-2 Substituent | Reference |

| Lithium diisopropylamide (LDA) | Alkyl Halide (e.g., CH₃I) | -CH₂CH₃ (Ethyl) | rsc.org |

| n-Butyllithium (n-BuLi) | Aldehyde (e.g., Benzaldehyde) | -CH₂CH(OH)Ph | rsc.org |

| Lithium diisopropylamide (LDA) | Ketone (e.g., Acetone) | -CH₂C(OH)(CH₃)₂ | rsc.org |

Functionalization of the Methyl Group

The deprotonation of the C-2 methyl group is the gateway to a wide range of functionalizations beyond simple alkylation. The anionic intermediate formed can react with various classes of electrophiles, enabling the introduction of diverse functional groups onto the methyl carbon. This versatility makes the C-2 methyl group a critical handle for molecular modification.

The scope of this functionalization is broad, as the nucleophilic carbanion can attack any sufficiently electrophilic center. This includes reactions with aldehydes and ketones to form secondary and tertiary alcohols, respectively, or with other electrophilic reagents to introduce different functionalities. This strategy is a cornerstone for the elaboration of 2-methyl-oxazole scaffolds into more complex target molecules. rsc.org

| Reaction Type | Electrophile Class | Product Type | Significance |

| Aldol-type Addition | Aldehydes, Ketones | β-Hydroxyalkyl oxazoles | Forms new C-C bonds and introduces a hydroxyl group. |

| Acylation | Acyl Chlorides, Esters | β-Ketoalkyl oxazoles | Introduces a carbonyl functionality for further modification. |

| Silylation | Silyl Halides (e.g., TMSCl) | Silylated methyl oxazoles | Can be used for protection or further synthetic transformations. |

Applications in Organic Synthesis and Medicinal Chemistry

Methyl 2-methyloxazole-4-carboxylate as a Versatile Building Block

The utility of this compound as a building block stems from the reactivity of its functional groups and the stability of the oxazole (B20620) core. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the methyl group and the ring itself can participate in various synthetic manipulations. This adaptability makes it a valuable precursor in multi-step syntheses.

The 2-methyloxazole-4-carboxylate framework is instrumental in the total synthesis of complex natural products. For instance, a related building block, 2-methyloxazole-4-carboxaldehyde, serves as a key starting material in the stereoselective synthesis of the C-ring of phorboxazole A, a potent cytostatic marine macrolide. researchgate.net Similarly, the synthesis of the unique natural products siphonazoles A and B, which exhibit antifungal properties, has been accomplished using a conjunctive oxazole building block, demonstrating the power of this scaffold in constructing intricate molecular structures. nih.gov The methodology often involves leveraging the oxazole as a stable platform to build out complex side chains, which can then be subjected to further reactions like intramolecular carbonylation or Wittig couplings to assemble the final target molecule. researchgate.net

The 2-methyloxazole (B1590312) scaffold is not only a component of target molecules but also a precursor for the synthesis of other heterocyclic systems. For example, thioamides derived from oxazole-carboxylic acids can be used to synthesize a series of thiazolyl-oxazoles, which are of interest due to their metal-chelating properties, similar to 2,2′-bipyridyl. researchgate.net Furthermore, the oxazole ring can be a starting point for creating more complex fused heterocyclic systems. Methodologies have been developed for synthesizing various 2,4-disubstituted oxazoles from readily available materials, avoiding the need for harsh oxidation steps by utilizing an internal transfer of oxidation state within the molecular framework. researchgate.net The versatility of the oxazole core allows it to be incorporated into a variety of structures, including pyridazinones, phthalazinones, and 1,2,4-triazoles, through reactions with reagents like carboxylic anhydrides or carbon disulfide. researchgate.net

Role in Pharmaceutical and Agrochemical Development

The oxazole motif is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity. Consequently, this compound and related compounds are valuable starting points for developing new pharmaceuticals and potentially agrochemicals. The carboxylic acid functionality, in particular, is often crucial for biological activity, as it can participate in hydrogen bonding interactions within the active site of a target receptor or enzyme.

The structural and chemical properties of the 2-methyloxazole-4-carboxylate scaffold make it an attractive core for the design of new drug candidates across various therapeutic areas. Its derivatives have been explored for a range of biological activities, highlighting its potential as a versatile pharmacophore.

Derivatives containing heterocyclic cores similar to oxazole are actively investigated for their anti-inflammatory properties. The design strategy often involves creating hybrid molecules that can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, various synthesized compounds incorporating pyrazole (B372694) and 1,2,4-triazole (B32235) rings have shown potent inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. nih.govresearchgate.netmdpi.com Studies on new methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety have also yielded compounds with anti-inflammatory activities higher than that of aspirin (B1665792) in animal models. mdpi.com These findings underscore the potential of using heterocyclic building blocks to develop new and safer anti-inflammatory agents. nih.govcu.edu.eg

| Compound Class | Enzyme Target(s) | Key Findings |

| Pyrazolone Derivatives | COX-2 / 5-LOX | Potent dual inhibitors with superior COX-2 selectivity compared to celecoxib (B62257). nih.gov |

| Thymol-Pyrazole Hybrids | COX-2 / 5-LOX | Displayed in vitro COX-2 inhibition nearly equal to celecoxib and superior 5-LOX inhibition compared to quercetin. researchgate.net |

| Imidazolyl-1,3,4-oxadiazoles | Analgesic & Anti-inflammatory pathways | Showed significant anti-inflammatory response in carrageenan-induced rat paw edema tests. nih.gov |

| Methyl Salicylate-Piperazine Derivatives | Inflammatory pathways (in vivo) | Exhibited potent anti-inflammatory activity, with some compounds showing efficacy equal to indomethacin. mdpi.com |

The oxazole scaffold is a key component in the development of novel anticancer agents. Derivatives of 2-methyloxazole-4-carboxylic acid have demonstrated potent antiproliferative effects in various in vitro assays against several cancer cell lines. The mechanism of action for such compounds can involve interactions with crucial biomolecules like proteins and nucleic acids, leading to the inhibition of enzymes essential for cancer cell growth or influencing gene expression by interacting with transcription factors. The broader class of imidazole- and oxadiazole-containing compounds, which share structural similarities, have also been shown to inhibit the growth of breast cancer cells and oncogenic pathways like STAT3. nih.govnih.gov The development of thiazole (B1198619) derivatives has also led to compounds with significant anticancer efficacy against colorectal and breast carcinoma cell lines, in some cases exceeding the activity of the standard drug cisplatin. rsc.org

| Compound Class/Derivative | Cancer Cell Line(s) | Key Findings |

| 2-Methyloxazole Derivatives | HeLa, HT-29 | Showed potent antiproliferative effects in vitro. |

| Thiazol-2-ylhydrazones | HCT-116 (Colorectal), MCF-7 (Breast) | Majority of compounds were more active than cisplatin, inducing cell death via apoptosis. rsc.org |

| Imidazole (B134444) Derivatives | Breast Cancer Cells | Effectively inhibited cancer cell growth and oncogenic STAT3 function. nih.gov |

| Quinobenzothiazine Derivatives | A549 (Lung), SNB-19 (Glioblastoma), T47D (Breast) | The inclusion of a 1,2,3-triazole system significantly enhanced cytotoxic activity. nih.gov |

Design of Novel Drug Candidates

Application in Material Science

The unique chemical and physical properties of the oxazole ring system also lend themselves to applications beyond medicine, extending into the realm of material science.

The oxazole scaffold is being explored for its utility in the creation of novel polymers and materials. numberanalytics.com While direct applications of this compound in commercial coatings and polymers are not extensively documented, the related ethyl ester, ethyl oxazole-4-carboxylate, is noted for its role in developing new polymers with enhanced characteristics. chemimpex.com Specifically, the incorporation of the oxazole-4-carboxylate moiety into polymer chains can improve properties such as thermal stability and mechanical strength. chemimpex.com The aromatic and rigid nature of the oxazole ring contributes to these enhancements, making it a valuable component for high-performance materials. Oxazole-based polymers have been identified as having potential applications in the field of optoelectronics. numberanalytics.com

The oxazole-4-carboxylate core is a promising platform for the design of new fluorescent materials. tandfonline.com Research has shown that derivatives of oxazole-4-carboxylic acid can exhibit fluorescence in the visible region with high quantum yields, reaching up to 0.82 in some cases. tandfonline.com The photophysical properties of these compounds can be tuned by introducing different substituents at the 2 and 5 positions of the oxazole ring. uminho.pt

This tunability makes them excellent candidates for the development of fluorescent probes for biological imaging and sensing applications. uminho.pt For instance, a novel class of oxazole-based fluorescent probes has been synthesized for targeting and imaging specific cellular organelles like mitochondria and lysosomes. nih.gov These probes are designed to be biocompatible and can selectively accumulate in their target organelles, allowing for detailed studies of cellular processes. nih.gov The synthesis of these complex fluorescent molecules often utilizes the oxazole-4-carboxylate structure as a key intermediate, demonstrating the foundational role of compounds like this compound in the advancement of fluorescence technology. globethesis.com

Computational and Spectroscopic Studies of Methyl 2 Methyloxazole 4 Carboxylate and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing valuable insights into the electronic structure and reactivity of molecules. For Methyl 2-methyloxazole-4-carboxylate and its analogs, DFT calculations are instrumental in understanding their fundamental chemical properties.

Reaction Mechanism Elucidation

DFT calculations are frequently employed to unravel the mechanisms of chemical reactions. By modeling the potential energy surface, transition states and intermediates can be identified, offering a detailed picture of the reaction pathway. For instance, in the synthesis of related heterocyclic compounds, DFT has been used to study cycloaddition reactions, providing clarity on whether a reaction proceeds through a concerted or stepwise mechanism. sigmaaldrich.com These theoretical investigations can predict the regioselectivity and stereoselectivity of reactions, guiding synthetic chemists in optimizing reaction conditions to achieve higher yields of desired products. researchgate.net

A hypothetical reaction for the synthesis of a this compound derivative could be analyzed using DFT to determine the activation energies for different potential pathways, as shown in the representative data below.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Cyclization Reaction

| Proposed Pathway | Transition State Energy (kcal/mol) | Rate-Determining Step |

|---|---|---|

| Concerted [3+2] Cycloaddition | 25.4 | Cycloaddition |

Electronic Structure Analysis

The electronic properties of a molecule are crucial in determining its reactivity and potential applications. DFT calculations allow for the detailed analysis of the electronic structure of this compound. Key parameters that can be computed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jacsdirectory.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution within the molecule, identifying electrophilic and nucleophilic sites. nih.gov This information is invaluable for predicting how the molecule will interact with other reagents and biological macromolecules.

Table 2: Representative Electronic Properties of an Oxazole (B20620) Derivative from DFT Calculations

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological targets, typically proteins. These methods are central to the field of drug discovery and design.

Ligand-Protein Interactions

Molecular docking simulations can predict the preferred binding orientation of this compound derivatives within the active site of a target protein. nih.gov These simulations provide a binding score, which estimates the binding affinity, and reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. ajgreenchem.com

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide insights into the stability of the binding pose and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov

Table 3: Example of Docking Results for an Oxazole Inhibitor with a Kinase Target

| Interaction Type | Interacting Residue | Distance (Å) |

|---|---|---|

| Hydrogen Bond | ASP 145 | 2.1 |

| Hydrogen Bond | LYS 88 | 2.5 |

| Pi-Alkyl | LEU 75 | 4.2 |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. By synthesizing and testing a series of analogs of this compound, researchers can build a SAR profile. For example, studies on related thiazole-containing compounds have shown that the nature and position of substituents on the aromatic rings can significantly impact their potency as anticancer agents. nih.gov

Computational methods like molecular docking can be integrated with experimental SAR data to rationalize the observed trends. For instance, if a particular substituent leads to a decrease in activity, docking studies might reveal that it introduces a steric clash with the protein's active site. This iterative process of synthesis, biological testing, and computational modeling accelerates the optimization of lead compounds. nih.gov

Advanced Spectroscopic Characterization Techniques

A variety of advanced spectroscopic techniques are essential for the unambiguous characterization of newly synthesized compounds like this compound and its derivatives. These methods provide detailed information about the molecular structure and functional groups present.

Commonly used techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as carbonyls (C=O) and C-O bonds, by their characteristic vibrational frequencies. globalresearchonline.net

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. jksus.org

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. globalresearchonline.netresearchgate.net

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule, confirming its stereochemistry and conformation. nih.gov

The combined application of these spectroscopic methods provides a comprehensive characterization of the synthesized molecules, ensuring their purity and confirming their chemical structure. jksus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule: the methyl group at position 2 of the oxazole ring, the methyl group of the ester functionality, and the proton at position 5 of the oxazole ring.

C2-CH₃: The protons of the methyl group attached to the oxazole ring are anticipated to appear as a singlet in the upfield region of the spectrum.

COOCH₃: The protons of the ester's methyl group will also produce a singlet, likely shifted slightly downfield compared to a typical alkane methyl group due to the deshielding effect of the adjacent oxygen atom.

H5: The single proton on the oxazole ring is expected to resonate as a singlet in the downfield region, characteristic of protons attached to heterocyclic aromatic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to each unique carbon atom.

C=O (Ester Carbonyl): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift.

C2 and C4 (Oxazole Ring): The two quaternary carbons of the oxazole ring will have characteristic chemical shifts in the aromatic region.

C5 (Oxazole Ring): The carbon atom bearing a hydrogen (C5) will also appear in the aromatic region.

C2-CH₃ and COOCH₃: The two methyl carbons will appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.

COSY: A COSY spectrum would show correlations between coupled protons. In this case, since all proton signals are expected to be singlets, no cross-peaks would be observed.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals of the two methyl groups and the H5 proton to their corresponding carbon signals.

HMBC: An HMBC spectrum would show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity of the molecule, for example, by showing correlations between the C2-CH₃ protons and the C2 and C4 carbons of the oxazole ring, and between the COOCH₃ protons and the ester carbonyl carbon.

Interactive Data Table: Predicted NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH ₃ | Singlet | Upfield |

| COOC H₃ | Singlet | Upfield |

| H 5 | Singlet, Downfield | Aromatic Region |

| C 2 | - | Aromatic Region |

| C 4 | - | Aromatic Region |

| C 5 | - | Aromatic Region |

| C =O | - | Downfield |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum of this compound (molar mass: 141.12 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 141. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment ion at m/z 110. Another prominent fragmentation could be the loss of the entire ester group (-COOCH₃), resulting in an ion at m/z 82.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula (C₆H₇NO₃). This technique is essential for confirming the identity of the compound and distinguishing it from isomers.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 110 | [M - OCH₃]⁺ |

| 82 | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying the functional groups present in a compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an ester.

C-O Stretch (Ester): Absorption bands corresponding to the C-O stretching vibrations of the ester group are expected in the range of 1000-1300 cm⁻¹.

C=N Stretch (Oxazole): A medium intensity band for the C=N double bond of the oxazole ring would likely appear in the 1600-1680 cm⁻¹ region.

C-H Stretch (Alkyl and Aromatic): C-H stretching vibrations for the methyl groups would be observed just below 3000 cm⁻¹, while the C-H stretch of the oxazole ring proton would likely appear just above 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 | C-H Stretch (Aromatic) |

| <3000 | C-H Stretch (Alkyl) |

| 1720-1740 | C=O Stretch (Ester) |

| 1600-1680 | C=N Stretch (Oxazole) |

| 1000-1300 | C-O Stretch (Ester) |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for analyzing compounds with conjugated systems.

The oxazole ring in this compound constitutes a conjugated system. Therefore, the compound is expected to absorb UV radiation. The absorption maximum (λmax) would likely be in the range of 200-300 nm, corresponding to π → π* transitions within the heterocyclic ring and the conjugated ester group. The exact position of the λmax and the molar absorptivity (ε) would be influenced by the solvent used for the analysis.

Derivatives and Analogs of Methyl 2 Methyloxazole 4 Carboxylate

Systematic Structural Modifications at C-2 Position

The C-2 position of the oxazole (B20620) ring is a primary target for structural modification, allowing for the introduction of various functional groups that can significantly influence the molecule's reactivity and biological activity.

| Property | Value |

| CAS Number | 215808-73-4 |

| Molecular Formula | C9H11NO5 |

| Molecular Weight | 213.19 g/mol |

This derivative introduces a methoxycarbonylmethyl group at the C-5 position, adding a second ester functional group to the molecule. While detailed research findings on this specific compound are limited in publicly available literature, its structure suggests it could serve as a key intermediate in the synthesis of more complex molecules. The presence of two ester groups offers differential reactivity for further chemical transformations.

| Property | Value |

| CAS Number | 208465-72-9 (for chloromethyl derivative) |

| Molecular Formula | C6H6ClNO3 (for chloromethyl derivative) |

| Molecular Weight | 175.57 g/mol (for chloromethyl derivative) |

The introduction of a halogenated methyl group at the C-2 position creates a reactive handle for a variety of nucleophilic substitution reactions. Research has shown that 2-(halomethyl)-4,5-diphenyloxazoles are effective and reactive scaffolds for synthetic elaboration. The chloromethyl and bromomethyl analogues are particularly useful. For instance, the chloromethyl derivative can be used to prepare a range of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The more reactive 2-bromomethyl analogue is valuable in the C-alkylation of stabilized carbanions, as demonstrated in a concise synthesis of Oxaprozin.

| Property | Example Value (for a 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-phenyloxazole derivative) |

| Molecular Formula | Varies depending on substituents |

| Biological Activity | Varies; some show potent antitubulin activity |

This class of derivatives involves the introduction of aryl groups at both the C-4 and C-5 positions, in addition to various substituents at the C-2 position. These compounds have garnered significant interest in medicinal chemistry. For example, a series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles have been synthesized and evaluated as antitubulin agents, which are crucial in cancer chemotherapy. Certain derivatives within this class have exhibited potent antiproliferative activity against various cancer cell lines, with some compounds showing efficacy comparable to the well-known antimitotic agent combretastatin (B1194345) A-4. These diaryloxazole derivatives can bind to the colchicine (B1669291) site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.

Modifications at the Carboxylate Moiety

Alterations to the methyl carboxylate group at the C-4 position represent another key strategy for diversifying the properties of the parent compound.

| Property | Value |

| CAS Number | 1065099-78-6 |

| Molecular Formula | C7H10N2O3 |

| Molecular Weight | 170.17 g/mol |

This analog features two significant modifications: the methyl ester is replaced with an ethyl ester, and an amino group is introduced at the C-2 position. This compound is recognized as a valuable building block in organic synthesis, particularly for the creation of more complex heterocyclic structures with potential therapeutic applications. smolecule.com Its unique combination of an amino group and an ethyl ester provides diverse reactivity. smolecule.com Research has indicated its potential as an enzyme inhibitor, capable of binding to the active sites of specific enzymes. smolecule.com This property makes it a compound of interest for further investigation in the development of therapeutic agents. smolecule.com

| Property | Value |

| CAS Number | 23012-17-1 |

| Molecular Formula | C5H5NO3 |

| Molecular Weight | 127.10 g/mol |

| Melting Point | 182-187 °C |

Hydrolysis of the methyl ester in Methyl 2-methyloxazole-4-carboxylate yields the corresponding carboxylic acid. This derivative serves as a crucial reactant in various chemical transformations. It has been utilized in the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides, which are being investigated as affectors of human protease-activated receptor 2. sigmaaldrich.com Furthermore, it is employed in palladium-catalyzed decarboxylative C-H cross-coupling reactions and in the stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines, which have shown potential as inhibitors of αvβ3 integrin. sigmaaldrich.com

Oxazole-4-carboxamides

Oxazole-4-carboxamides are a class of organic compounds characterized by an oxazole ring with a carboxamide group attached at the fourth position. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include potential as enzyme inhibitors. nih.govnih.gov The synthesis of oxazole-4-carboxamides can be achieved through various synthetic routes. One common method involves the reaction of a corresponding oxazole-4-carboxylic acid with an appropriate amine in the presence of a coupling agent. Another approach is the reaction of oxazole-4-carbonyl chloride with an amine.

Research has shown that certain oxazole-4-carboxamide (B1321646) derivatives can act as potent inhibitors of various enzymes. For instance, a series of novel pyridyl–oxazole carboxamides were synthesized and evaluated for their fungicidal activities, with some compounds showing high inhibitory effects against Botrytis cinereal and Rhizoctonia solani. mdpi.com Additionally, studies on oxazolone (B7731731) carboxamides have identified them as a novel class of acid ceramidase inhibitors, which are of interest for their potential therapeutic applications. nih.gov The biological activity of these compounds is often attributed to the ability of the oxazole and carboxamide moieties to interact with the active sites of target enzymes.

| Compound Class | Biological Activity | Target |

| Pyridyl–oxazole carboxamides | Fungicidal | Not specified |

| Oxazolone carboxamides | Enzyme inhibition | Acid ceramidase |

Substitutions on the Oxazole Ring (C-5 position)

Methyl 2-methyloxazole-5-carboxylate

Methyl 2-methyloxazole-5-carboxylate is a heterocyclic compound with the chemical formula C₆H₇NO₃. It features an oxazole ring substituted with a methyl group at the 2-position and a methyl carboxylate group at the 5-position. This compound is a solid at room temperature and is typically stored in a freezer to maintain its stability.

The synthesis of methyl 2-methyloxazole-5-carboxylate can be approached through several methods. One traditional route involves the use of 2-halo-acetoacetate intermediates. For example, ethyl 2-chloroacetoacetate can be reacted with sodium formate (B1220265) to form ethyl 2-formoxyacetoacetate, which is then cyclized with formamide (B127407) in the presence of an acid catalyst to yield the oxazole ring.

This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activities. Its biochemical properties have been a subject of interest, with studies indicating interactions with enzymes such as cytochrome P450.

| Property | Value |

| CAS Number | 651059-70-0 |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| Physical Form | Solid |

Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate

Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate is an oxazole derivative featuring a 4-bromophenyl group at the 2-position and a methyl group at the 5-position of the oxazole ring. While specific research on this exact compound is limited, information on analogous structures, such as methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate, provides valuable insights into its potential synthesis and properties. vulcanchem.com

The synthesis of such compounds often involves condensation and coupling reactions. A common route includes the condensation of a β-ketoamide with iodine and triphenylphosphine, followed by cyclization to form the oxazole core. Subsequent Suzuki-Miyaura cross-coupling with a corresponding boronic acid (in this case, 4-bromophenylboronic acid) can introduce the aryl substituent. vulcanchem.com The presence of the bromine atom on the phenyl ring offers a site for further functionalization through various cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules.

| Property | Value (Analog: Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate) |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| Solubility | Moderately soluble in DMSO and dichloromethane; poorly soluble in water. |

| Stability | Decomposes above 200°C. |

Ethyl 5-bromo-2-methyloxazole-4-carboxylate

Ethyl 5-bromo-2-methyloxazole-4-carboxylate is a halogenated oxazole derivative with the chemical formula C₇H₈BrNO₃. A novel derivative, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has been synthesized and extensively characterized. vensel.org The synthesis of this related compound provides a likely pathway for the preparation of the title compound.

The structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate has been confirmed using various spectroscopic techniques, including IR, ¹³C NMR, and mass spectroscopy, as well as single-crystal X-ray diffraction analysis. vensel.org The crystallographic data revealed that the compound crystallizes in a monoclinic system. vensel.org The presence of the bromine atom at the C-5 position of the oxazole ring makes this compound a useful intermediate for further chemical modifications.

| Property | Value (for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) |

| Molecular Formula | C₁₃H₁₂BrNO₄ |

| Molecular Weight | 326.15 g/mol |

| Crystal System | Monoclinic |

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate is an oxazole derivative containing a fluorine-substituted phenyl ring. While specific literature on this exact molecule is scarce, the synthesis and properties of related fluorinated oxazole compounds have been reported. For instance, the synthesis of various 2,5-disubstituted oxazoles has been achieved through different methodologies.

The introduction of a fluorine atom into the phenyl ring can significantly influence the electronic properties and biological activity of the molecule. Fluorine is known to enhance metabolic stability and binding affinity to biological targets. The general synthesis of such compounds would likely follow established routes for oxazole formation, such as the condensation of an α-haloketone with an amide or the cyclization of an N-acylamino ketone. The 4-fluorophenyl group would typically be introduced from a corresponding benzoyl chloride or benzoic acid derivative.

| Related Compound | Key Feature |

| 2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid | Contains a difluorophenyl group and a carboxylic acid function. |

| 2-(4-Fluorobenzyl)-5-methyloxazole | Features a fluorobenzyl group at the 2-position. |

Methyl 5-(1-ethyl-1H-indol-3-yl)-2-methyloxazole-4-carboxylate

Methyl 5-(1-ethyl-1H-indol-3-yl)-2-methyloxazole-4-carboxylate is a hybrid molecule incorporating both an indole (B1671886) and an oxazole ring system. The synthesis of such indole-heterocycle hybrids is an active area of research due to their potential pharmacological activities. nih.govnih.gov

A general synthetic strategy for such compounds could involve the van Leusen oxazole synthesis, where an appropriately substituted indole-3-carbaldehyde is reacted with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. nih.gov Alternatively, a multi-step synthesis could involve the initial preparation of an indole-containing β-ketoester, followed by cyclization with a suitable reagent to form the oxazole ring. For instance, the synthesis of indole-3-isoxazole-5-carboxamide derivatives has been reported, which involves the reaction of an indole-derived dioxobutanoate with hydroxylamine (B1172632) hydrochloride. nih.gov The ethyl group on the indole nitrogen is typically introduced via N-alkylation of the indole ring.

| Synthetic Strategy | Key Reagents |

| Van Leusen Oxazole Synthesis | Indole-3-carbaldehyde, Tosylmethyl isocyanide (TosMIC) |

| Cyclization of β-ketoester | Indole-containing β-ketoester, Hydroxylamine hydrochloride (for isoxazole (B147169) analog) |

Macrooxazoles (Natural Product Derivatives)

Macrooxazoles are a group of naturally occurring compounds characterized by a 2,5-disubstituted oxazole-4-carboxylic acid methyl ester framework. These compounds have been isolated from the plant pathogenic fungus Phoma macrostoma. mdpi.combohrium.com Research into the chemical constituents of this fungus led to the discovery of four novel oxazole derivatives, designated as macrooxazoles A–D. mdpi.com